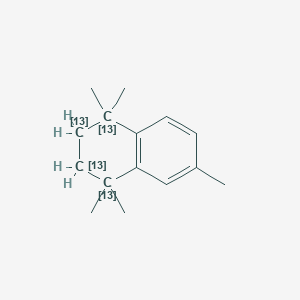

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Übersicht

Beschreibung

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, also known as an analog of Targretin, is a chemical compound with the molecular formula C15H22 . It has a molecular weight of 202.34 . This compound is used for research purposes and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is 1S/C15H22/c1-11-6-7-12-13 (10-11)15 (4,5)9-8-14 (12,2)3/h6-7,10H,8-9H2,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a colorless to yellow solid . The compound should be stored in a refrigerator . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis as an Intermediate : This compound is synthesized as an important intermediate in the production of bexarotene, a medication used for the treatment of skin problems. The synthesis process involves halogenated reactions and Friedel-Crafts alkylation, emphasizing the significance of this compound in pharmaceutical manufacturing (Liu Xiu-jie, 2010).

Catalytic Approaches in Synthesis : It plays a role in the asymmetric hydrogenation of related compounds, leading to the creation of non-racemic Fixolide®, a fragrance. This showcases its utility in fine chemical synthesis, particularly in the fragrance industry (A. Ciappa, A. Scrivanti, & U. Matteoli, 2004).

Green Chemistry Applications : Its derivatives are synthesized using eco-friendly methods, aligning with the principles of green chemistry. This highlights its versatility in chemical synthesis while adhering to environmentally sustainable practices (Thirupathi Damera & Ramakanth Pagadala, 2023).

Material Science and Engineering

- Development of Silicon-Based Drugs : The compound's derivatives are used as building blocks in the development of silicon-based drugs and odorants, indicating its role in creating novel materials with potential biomedical applications (Matthias W. Büttner et al., 2007).

Physical and Chemical Properties

Exploration of Chemical Properties : Studies have been conducted to understand its reactivity, such as its behavior when exposed to various nucleophiles. This research contributes to a deeper understanding of its chemical properties and potential applications (Tae-Young Lee et al., 1995).

Molecular and Structural Analysis : Investigations into the molecular structure and behavior of this compound and its derivatives, such as its crystalline form, provide insights into its physical properties and potential for further chemical manipulations (J. Mague et al., 2014).

Self-Assembly Studies : Its ability to self-assemble into different structures, such as chiral herringbone and pinwheel arrangements, is of interest in the field of nanotechnology and molecular engineering (F. Silly, S. Ausset, & Xiaonan Sun, 2017).

Energy and Fuel Research

- Fuel Research : The compound's role in the formulation of transportation fuel surrogates has been studied, particularly its autoignition characteristics at various temperatures and pressures. This is crucial for developing efficient and safe fuels (M. Raza et al., 2020).

Chemical Thermodynamics

- Thermodynamic Properties : Research into its mixtures with other hydrocarbons provides valuable data on thermodynamic properties like enthalpy, density, and viscosity. Such studies are important for industrial processes and material science applications (T. Letcher & B. Scoones, 1982).

Wirkmechanismus

Safety and Hazards

The compound is considered hazardous. It has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes represent various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXBZVAYNUAKB-QSPMVEJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-2-(hydroxymethyl)-, [2R-(2-alpha-,3a-ba-,6a-ba-)]- (9C](/img/no-structure.png)

buta-1,3-diene](/img/structure/B587655.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)

![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)